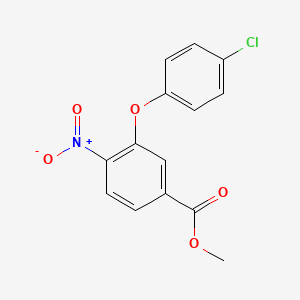

Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

931414-11-8 |

|---|---|

Molecular Formula |

C14H10ClNO5 |

Molecular Weight |

307.68 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenoxy)-4-nitrobenzoate |

InChI |

InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-12(16(18)19)13(8-9)21-11-5-3-10(15)4-6-11/h2-8H,1H3 |

InChI Key |

NAWNAXMDTDLJPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Reduction of the Nitro Group:

The most significant derivatization is the reduction of the 4-nitro group to a 4-amino group. This transformation fundamentally alters the electronic character of the molecule and introduces a highly versatile primary amine. This reduction can be achieved using various methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas.

Chemical Reduction: Employing reagents like zinc dust in the presence of an acid or ammonium (B1175870) formate. rsc.org

The resulting amine, in the compound Methyl 4-amino-3-(4-chlorophenoxy)benzoate, serves as a nucleophile and a precursor for numerous subsequent reactions. For example, the amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or undergo diazotization to be converted into a wide array of other functional groups (e.g., -OH, -CN, halogens).

Hydrolysis of the Methyl Ester:

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid: 3-(4-chlorophenoxy)-4-nitrobenzoic acid. This carboxylic acid is a key intermediate for introducing new functionalities. It can be coupled with various amines or alcohols to form a diverse library of amides and esters, respectively, often using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive acyl chloride. google.com

Nucleophilic Aromatic Substitution on Derivatives:

In derivatives where the nitro group has been modified, further substitutions on the aromatic ring can be explored. For example, starting with 4-chloro-3-nitrobenzoic acid, reaction with methylamine (B109427) can displace the chlorine atom to produce 4-(methylamino)-3-nitrobenzoic acid, demonstrating that the activated chlorine can be replaced by other nucleophiles. google.com

The following table summarizes the primary derivatization strategies and the novel functional groups that can be introduced.

| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group | Potential for Further Modification |

|---|---|---|---|---|

| 4-Nitro (-NO₂) | Reduction | H₂, Pd/C; or Zn, H⁺ | 4-Amino (-NH₂) | Acylation, alkylation, diazotization, sulfonylation. |

| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH(aq) then H₃O⁺; or H₃O⁺, heat | Carboxylic Acid (-COOH) | Formation of amides, esters, acyl halides. |

| Aromatic Ring (Post-Reduction) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Halogenated or Nitrated Aniline Derivative | Introduces additional reactive sites on the ring. |

These derivatization techniques allow chemists to systematically modify the structure of Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate, enabling the synthesis of a wide range of analogues for further study.

Advanced Structural Elucidation and Spectroscopic Characterization Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation for Positional and Connectivity Analysis

The ¹H NMR spectrum of Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a complex pattern of signals for the protons on the two benzene (B151609) rings. The protons on the nitro-substituted ring are expected to be downfield due to the strong electron-withdrawing nature of the nitro and ester groups. The protons on the chlorophenoxy ring would also display characteristic splitting patterns. A singlet corresponding to the methyl ester protons would be observed in the upfield region, typically around 3.9 ppm.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The carbons attached to the nitro group and the oxygen of the ether linkage would be significantly shifted downfield. For comparison, the experimental ¹³C NMR data for a related compound, Methyl 3-nitrobenzoate, shows signals at 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 (aromatic carbons), and 52.6 (OCH₃) ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Ester (-OCH₃) | ~3.9 | Singlet |

| Aromatic Protons (Nitrobenzoate Ring) | 7.5 - 8.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 160 - 170 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-O (ether) | 150 - 160 |

| Aromatic C-Cl | 125 - 135 |

| Other Aromatic Carbons | 115 - 140 |

Application of Advanced NMR Techniques for Conformational and Stereochemical Elucidation (e.g., NOESY, COSY, HSQC)

To further refine the structural assignment and understand the spatial relationships between atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY data can provide insights into the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹.

N-O stretching of the nitro group, with two distinct bands for asymmetric and symmetric stretching, usually around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C stretching of the ether linkage, appearing in the region of 1250-1000 cm⁻¹.

C-Cl stretching of the chlorophenoxy group, typically observed in the 1090-1010 cm⁻¹ range.

Aromatic C-H and C=C stretching vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1720 - 1740 |

| Nitro (N-O) | Asymmetric Stretching | ~1530 |

| Nitro (N-O) | Symmetric Stretching | ~1350 |

| Ether (C-O-C) | Stretching | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₀ClNO₅), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) that confirms the elemental composition.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing valuable structural clues. Key fragmentation pathways could include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of the nitro group (•NO₂).

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and nitrobenzoate moieties.

Decarbonylation (loss of CO) from the ester group.

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the crystal structure of this compound is not publicly available, the crystal structure of a closely related isomer, Methyl 4-chloro-3-nitrobenzoate, has been reported. researchgate.net This study revealed a triclinic crystal system and provided detailed information on the molecular geometry. researchgate.net

Analysis of Molecular Conformations and Tautomeric Equilibrium in Crystalline State

In the solid state, the conformation of this compound would be influenced by intermolecular forces such as packing effects and potential hydrogen bonding. X-ray crystallography would reveal the dihedral angles between the two aromatic rings and the orientation of the ester and nitro groups relative to the benzene ring. For instance, in the related Methyl 4-chloro-3-nitrobenzoate, the nitro group is twisted with respect to the phenyl ring by a dihedral angle of 45.4(1)°. researchgate.net Such information is crucial for understanding the molecule's shape and how it interacts with its environment. As this compound does not have readily ionizable protons, tautomeric equilibrium is not a significant consideration for this molecule.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-nitrobenzoate |

| Methyl 4-nitrobenzoate |

| Methyl 4-chlorobenzoate |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing Arrangements

Detailed crystallographic studies on this compound are not extensively available in the surveyed scientific literature. However, analysis of closely related analogues, such as nitro-substituted phenyl esters, provides a foundational understanding of the probable intermolecular interactions that govern its crystal packing. The molecular architecture of this compound, featuring aromatic rings, a nitro group, an ester functional group, and a chloro-substituted phenoxy moiety, suggests the presence of several key non-covalent interactions that dictate the supramolecular assembly in the solid state.

Weak intermolecular C—H···O hydrogen bonds are anticipated to be significant in the crystal lattice. These interactions would likely involve the hydrogen atoms of the aromatic rings acting as donors and the oxygen atoms of the nitro group and the carbonyl of the methyl ester group serving as acceptors. Such hydrogen bonding networks contribute to the formation of extended molecular chains or sheets, enhancing the stability of the crystal structure.

Furthermore, the presence of two aromatic rings—the nitrobenzoate core and the chlorophenoxy substituent—creates a high potential for π-π stacking interactions. These interactions would occur between the electron-rich π systems of adjacent molecules. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the substituents. The nitro group, being a strong electron-withdrawing group, significantly modulates the electron density of the benzoate (B1203000) ring, which in turn influences the nature and strength of the π-π stacking. It is plausible that slipped or offset stacking arrangements would be favored to minimize electrostatic repulsion and maximize attractive forces, with typical centroid-to-centroid distances observed in similar structures.

| Interaction Type | Potential Donor/Acceptor/Participant | Expected Role in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic) as donor; O (nitro, carbonyl) as acceptor | Formation of molecular chains or sheets, contributing to lattice stability. |

| π-π Stacking | Phenyl rings of the nitrobenzoate and chlorophenoxy moieties | Stabilization of the crystal structure through stacking of aromatic systems. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

The electronic absorption properties of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are dictated by the electronic transitions within its chromophoric system. The molecule comprises a nitro-substituted aromatic ring linked to a chlorophenoxy group and a methyl ester, all of which contribute to its optical behavior.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and potentially n → π* electronic transitions. The primary chromophore is the nitrobenzene (B124822) moiety, which typically displays strong absorption bands in the UV region. The presence of the electron-withdrawing nitro group and the electron-donating ether linkage (-O-) from the chlorophenoxy group can lead to intramolecular charge transfer (ICT) transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The extended conjugation across the ether linkage between the two phenyl rings can influence the energy of these transitions, potentially causing a bathochromic (red) shift of the absorption maxima compared to simpler, non-substituted nitrobenzoates.

Weaker n → π* transitions, resulting from the excitation of non-bonding electrons (from the oxygen atoms of the nitro and ester groups) to antibonding π* orbitals, may also be present, often appearing as shoulders on the main absorption bands.

The solvent environment can significantly impact the position and intensity of these absorption bands. A shift in the wavelength of maximum absorption (λmax) with varying solvent polarity (solvatochromism) would be indicative of changes in the ground and excited state dipole moments, further supporting the occurrence of intramolecular charge transfer.

| Type of Electronic Transition | Associated Molecular Orbitals | Expected Spectral Region |

| π → π | Excitation from bonding π to antibonding π orbitals of the aromatic system | Strong absorption in the UV region. |

| n → π | Excitation of non-bonding electrons (from O atoms) to antibonding π orbitals | Weaker absorption, potentially overlapping with π → π* bands. |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the chlorophenoxy donor to the nitrobenzoate acceptor moiety | Can influence the position and intensity of the primary absorption bands. |

Computational Chemistry and Theoretical Modeling of Methyl 3 4 Chlorophenoxy 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Landscapes (e.g., Density Functional Theory)

There are no published studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure, optimized molecular geometry (including bond lengths and angles), or to explore the conformational landscapes of Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate.

Prediction and Analysis of Molecular Vibrational Frequencies and Spectroscopic Signatures

No research articles are available that provide predicted vibrational frequencies or an analysis of the spectroscopic signatures (such as FT-IR and Raman spectra) for this compound based on computational methods.

Investigation of Orbital Energies, Band Gaps, and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

Specific data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, the resulting band gap, or other chemical reactivity descriptors like Fukui functions for this compound have not been reported in the literature.

Computational Assessment of Non-Linear Optical Properties and Hyperpolarizability

There is no available research that computationally assesses the non-linear optical (NLO) properties, including the first-order hyperpolarizability, of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No studies utilizing molecular dynamics simulations to investigate the dynamic behavior of this compound or its interactions with various solvents have been found in the scientific literature.

Research on Derivatives and Analogues of Methyl 3 4 Chlorophenoxy 4 Nitrobenzoate

Rational Design and Synthesis of Structurally Modified Compounds

The rational design of derivatives based on Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate is centered on its core structure as a diaryl ether. Diaryl ethers are significant organic compounds where two aromatic groups are linked by an oxygen atom. jsynthchem.com The synthesis of this core scaffold and its modifications often employs cross-coupling reactions between phenols and aryl halides. jsynthchem.com

A primary synthetic route involves the coupling of 4-chlorophenol (B41353) with a suitably substituted methyl nitrobenzoate derivative. The key to this design is the strategic placement of functional groups on the benzoate (B1203000) ring that facilitate a nucleophilic aromatic substitution (SNAr) reaction. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 4-position, is crucial as it activates the ring towards nucleophilic attack. A good leaving group, such as fluorine or chlorine, at the 3-position of the methyl benzoate is essential for the reaction to proceed with the phenoxide ion generated from 4-chlorophenol.

Key Synthetic Approaches:

Ullmann Condensation: A classical method for diaryl ether synthesis involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org In this context, 4-chlorophenol would be reacted with a compound like Methyl 3-bromo-4-nitrobenzoate or Methyl 3-chloro-4-nitrobenzoate. organic-chemistry.orgsigmaaldrich.com

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Modern synthetic methods have improved the scope and conditions for diaryl ether formation, allowing the coupling of electron-deficient aryl halides with phenols under milder conditions using palladium catalysts. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted benzene (B151609) ring allows for direct reaction with nucleophiles. The synthesis can be achieved by reacting 4-chlorophenol with an activated aryl precursor, such as Methyl 3-fluoro-4-nitrobenzoate, in the presence of a base. The base deprotonates the phenol, forming a more potent nucleophile (phenoxide) which then displaces the leaving group on the benzoate ring.

The rational design of new derivatives focuses on modifying three key positions:

The Phenoxy Ring: Substituting the chlorine atom on the phenoxy ring with other groups (e.g., methyl, methoxy) to alter steric and electronic properties.

The Benzoate Ring: Replacing the chloro group at the 3-position of the parent phenol with other functionalities or altering the substitution pattern.

The Ester and Nitro Groups: Chemically modifying the methyl ester or the nitro group to introduce new functionalities after the core structure has been assembled. This is further explored in section 6.3.

Exploration of Structure-Reactivity Relationships within Analogous Chemical Series

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the nitro group, the methyl ester, and the diaryl ether linkage. By comparing its structure to analogous compounds, a clear relationship between structure and chemical reactivity can be established. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the entire molecule.

The primary sites for chemical reaction are:

The Nitro Group: Susceptible to reduction.

The Ester Group: Can undergo hydrolysis or transesterification.

The Aromatic Rings: The benzoate ring is highly electron-deficient, making it resistant to electrophilic substitution but activated for further nucleophilic substitution.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound | Impact on Reactivity |

|---|---|---|---|---|

| This compound | 931414-11-8 | C₁₄H₁₀ClNO₅ | Parent Compound | Baseline reactivity; nitro group activates the ring for nucleophilic attack and is a site for reduction. guidechem.com |

| Methyl 3-chloro-4-nitrobenzoate | 243984-48-7 | C₈H₆ClNO₄ | Lacks the 4-chlorophenoxy group, retaining a chlorine atom at the 3-position. | Serves as a precursor; the C-3 position is an active site for nucleophilic substitution by phenoxides. nih.gov |

| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | C₈H₆ClNO₄ | Positions of the chloro and nitro groups on the benzoate ring are swapped. | The nitro group at the meta-position provides less activation for nucleophilic substitution at the C-4 position compared to a para-nitro group. nih.gov |

| Methyl 3-methyl-4-nitrobenzoate | 24078-21-5 | C₉H₉NO₄ | Features a methyl group instead of a chloro or phenoxy group at the 3-position. | The electron-donating methyl group slightly reduces the overall electrophilicity of the ring compared to a chloro-substituent. nih.gov |

| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | Lacks any substituent at the 3-position. | Provides a simpler system to study the reactivity of the nitro and ester groups without influence from an adjacent substituent. researchgate.net |

The structure-reactivity relationship is critical; for instance, the reduction of the nitro group to an amine drastically changes the electronic properties of the benzoate ring, transforming it from electron-withdrawing to electron-donating. This, in turn, deactivates the ring towards nucleophilic attack but activates it for electrophilic substitution and allows for a wide range of subsequent derivatizations.

Advanced Chemical Derivatization for Introduction of Novel Functional Groups

Advanced chemical derivatization of this compound focuses on the selective transformation of its existing functional groups to introduce novel chemical moieties. The two most reactive handles for derivatization are the nitro group and the methyl ester.

Advanced Research Applications of Methyl 3 4 Chlorophenoxy 4 Nitrobenzoate in Chemical Sciences

Role as an Intermediate in Complex Organic Synthesis for Advanced Molecules

Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate is a valuable intermediate in the multi-step synthesis of more complex organic molecules. guidechem.com Its structure is a platform for creating a variety of derivatives, primarily for the pharmaceutical and agrochemical industries. guidechem.com The functional groups on the aromatic ring are key to its synthetic utility. The nitro group, for instance, is a versatile functional handle that can be readily reduced to an amine. innospk.com This transformation is a common strategy for introducing a nitrogen-containing functional group, which is a critical step in the synthesis of many biologically active compounds and pharmaceutical agents. innospk.com

| Synthetic Step | Description | Relevance to Intermediate |

| Nitration | Introduction of a nitro group onto an aromatic ring. | The intermediate itself is a product of a nitration reaction. |

| Reduction of Nitro Group | Conversion of the -NO₂ group to an amino (-NH₂) group. | A primary pathway to introduce a nucleophilic amine for further reactions. innospk.com |

| Ester Hydrolysis | Conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). | Allows for amide bond formation or other acid-based chemistry. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the aromatic ring. | The chlorine atom or nitro group can potentially be substituted under specific conditions. |

Investigation in Materials Science, including Polymer Chemistry and Advanced Material Synthesis

In the field of materials science, aromatic compounds containing nitro and halogen functionalities are explored for the synthesis of advanced materials and polymers. chemimpex.com Analogous compounds are utilized in developing polymers with desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com The incorporation of the rigid, planar structure of the benzoate (B1203000) ring system and the polar nitro group can influence the intermolecular forces and packing of polymer chains, thereby affecting the bulk properties of the material.

The presence of the 4-chlorophenoxy group is also significant, as halogenated aromatic units can contribute to flame retardancy and modify the electronic properties of materials. The growing demand for novel materials in sectors like electronics and aerospace drives research into versatile chemical intermediates like this compound that can be used to synthesize these specialized polymers and materials. innospk.com

Methodological Development in Biocatalysis Studies, Utilizing the Compound as a Substrate for Enzyme Kinetics and Mechanism Elucidation

This compound holds potential as a substrate for studies in biocatalysis and enzymology. The degradation of nitroaromatic compounds by microorganisms is a significant area of research, and the enzymes involved in these pathways are of great interest. frontiersin.org For instance, studies on the degradation of a structurally similar compound, 3-methyl-4-nitrophenol, by Burkholderia sp. strain SJ98 have identified key enzymes like monooxygenases and reductases that catalyze its transformation. frontiersin.org

Specifically, the enzyme PNP 4-monooxygenase was shown to catalyze the initial oxidative denitrification of nitrophenols, while a 1,4-benzoquinone (B44022) reductase was involved in the subsequent reduction step. frontiersin.org this compound could be used as a substrate to screen for novel enzymes with nitroreductase or hydrolase activity. Such studies are crucial for:

Enzyme Discovery: Identifying new enzymes capable of degrading halogenated and nitrated aromatic compounds.

Kinetic Analysis: Determining kinetic parameters such as Kₘ and k꜀ₐₜ to understand enzyme efficiency and substrate specificity.

Mechanism Elucidation: Investigating the biochemical pathways and reaction mechanisms by which enzymes metabolize complex synthetic compounds.

This research is fundamental for developing biocatalytic systems for applications in green chemistry and bioremediation.

Development of Analytical Methodologies, such as Spectrophotometric Assays

The detection and quantification of trace-level impurities are critical in the manufacturing of pharmaceuticals and other high-purity chemicals. Nitroaromatic compounds are often considered "structural alerts" for potential genotoxicity and must be controlled to very low levels. rsc.org This necessitates the development of highly sensitive and specific analytical methods.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace-level determination of potential genotoxic impurities like nitrobenzoate derivatives in active pharmaceutical ingredients (APIs). amazonaws.com An analytical method for this compound would typically involve:

Sample Preparation: Dissolving the API in a suitable solvent, potentially followed by a liquid-liquid extraction to concentrate the analyte and remove matrix interference. amazonaws.com

Chromatographic Separation: Injecting the sample into a GC system equipped with a capillary column (e.g., SPB-1 fused silica) to separate the target compound from other components. amazonaws.com

Mass Spectrometric Detection: Using a mass spectrometer to detect the compound with high selectivity and sensitivity, often in selected ion monitoring (SIM) mode to enhance specificity.

Method validation would be performed to ensure linearity, accuracy, precision, and a low limit of detection (LOD) and quantification (LOQ). amazonaws.com Another approach for enhancing the detection of nitroaromatics involves their chemical reduction to the corresponding arylamines, followed by analysis using liquid chromatography-mass spectrometry (LC-MS), which can improve ionization efficiency. rsc.org

Computational Approaches for Molecular Target Identification and Validation in Chemical Biology Research (excluding clinical outcomes)

Computational chemistry provides powerful in silico tools to predict the potential biological targets of small molecules, thereby guiding experimental research. nih.gov Molecular docking is a computational technique that simulates the binding of a ligand, such as this compound, to the active site of a protein or other macromolecular target. researchgate.net

A particularly relevant strategy is reverse docking, where a single ligand is computationally screened against a large library of known protein structures. nih.govresearchgate.net This approach can help to:

Identify potential protein targets for a compound with unknown biological activity.

Propose molecular mechanisms of action.

Predict potential off-target effects or toxicity. researchgate.net

For this compound, a typical workflow would involve modeling its three-dimensional structure and then using docking software to evaluate its binding affinity against a database of human proteins. plos.org The results are ranked based on a scoring function that estimates the binding free energy. nih.gov Targets with high docking scores can then be prioritized for experimental validation. This computational pre-screening saves significant time and resources in the early stages of drug discovery and chemical biology research. mdpi.com

| Computational Technique | Application in Chemical Biology | Example |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Docking against enzymes like myeloperoxidase or α-glucosidase to predict inhibitory potential. nih.gov |

| Reverse Docking | Screens a single compound against a large database of proteins to identify potential targets. nih.gov | Identifying potential targets for an orphan bioactive compound to understand its mechanism. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. plos.org | Evaluating the drug-likeness of a novel compound before synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.